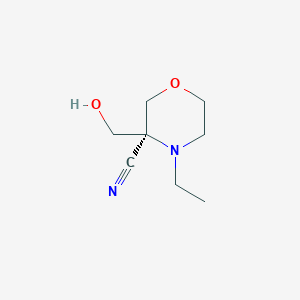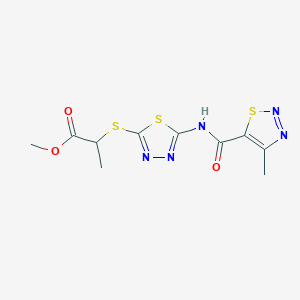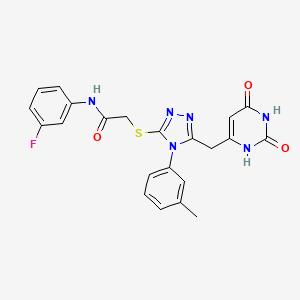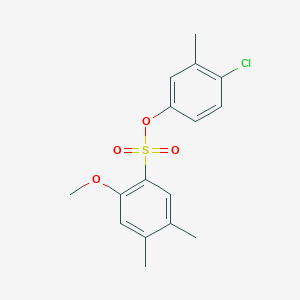![molecular formula C20H16FN3O4 B2402594 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921850-44-4](/img/structure/B2402594.png)
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a benzo[d][1,3]dioxole moiety, a pyridazinone ring, and a fluorophenyl group . Benzo[d][1,3]dioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The pyridazinone is a six-membered ring containing two nitrogen atoms, and it is a common structure in medicinal chemistry due to its wide range of biological activities . The fluorophenyl group is a phenyl ring with a fluorine atom, which is often used in drug design to improve the bioactivity and selectivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic methods such as 1H NMR and 13C NMR . The aromatic protons in the benzo[d][1,3]dioxole and phenyl groups would exhibit characteristic signals .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxole moiety might undergo electrophilic aromatic substitution reactions, while the pyridazinone ring might be involved in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, thermal gravimetric analysis can be used to study its thermal stability . Its solubility, melting point, and other properties can be determined using standard experimental procedures .Applications De Recherche Scientifique
Synthesis and Biological Activities : A study by (Iosr, Kolanpaka, & Gade, 2015) explored the synthesis of new heterocyclic moieties, including compounds similar to the one , and evaluated their cytotoxic and antioxidant activities. The research indicated that specific derivatives showed cytotoxic and antioxidant properties.
Role in HIV Treatment : Research conducted by (Heinisch et al., 1996) focused on the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones bearing various substituents. These compounds, structurally related to the compound , were screened as inhibitors of the human immunodeficiency virus type 1 reverse transcriptase, suggesting potential applications in HIV treatment.
Antimicrobial and Antilipase Activities : A study by (Başoğlu et al., 2013) investigated the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and examined their biological activities. The study found that some of these compounds, structurally similar to the compound , exhibited good to moderate antimicrobial activity and antiurease and antilipase activities.
Antimicrobial Evaluation and Docking Studies : Research by (Talupur, Satheesh, & Chandrasekhar, 2021) involved synthesizing compounds with structural similarities to the compound and conducting antimicrobial evaluation and docking studies. These studies help in understanding the interaction of such compounds with biological targets.
Neurological Applications : A study by (Wu et al., 2004) investigated compounds including N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide for their KCNQ2 opener activity. Such activity is relevant in the context of neurological disorders, indicating potential applications in this area.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-15-4-1-13(2-5-15)16-6-8-19(25)24(23-16)10-9-22-20(26)14-3-7-17-18(11-14)28-12-27-17/h1-8,11H,9-10,12H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMTVBSIKLSHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)
![1-(4-ethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2402521.png)



![Propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2402528.png)

![1-(4-chlorophenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2402532.png)
![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)

